N'-(3-allylcyclohexylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N'-(3-allylcyclohexylidene)-4-methylbenzenesulfonohydrazide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and receptors .
Preparation Methods
The synthesis of N'-(3-allylcyclohexylidene)-4-methylbenzenesulfonohydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Chemical Reactions Analysis
N'-(3-allylcyclohexylidene)-4-methylbenzenesulfonohydrazide undergoes various chemical reactions, including:
Scientific Research Applications
N'-(3-allylcyclohexylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N'-(3-allylcyclohexylidene)-4-methylbenzenesulfonohydrazide involves the inhibition of carbonic anhydrase IX, an enzyme that is overexpressed in many solid tumors . By inhibiting this enzyme, the compound disrupts the pH regulation within tumor cells, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
Similar compounds to N'-(3-allylcyclohexylidene)-4-methylbenzenesulfonohydrazide include:
4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide: This compound has a similar structure but with a prop-2-yn-1-yl group instead of the prop-2-enylcyclohexylidene group.
N-(4-acetylphenyl)-4-methylbenzenesulfonamide: This compound has an acetylphenyl group, which gives it different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H22N2O2S |
---|---|
Molecular Weight |
306.4g/mol |
IUPAC Name |
4-methyl-N-[(3-prop-2-enylcyclohexylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C16H22N2O2S/c1-3-5-14-6-4-7-15(12-14)17-18-21(19,20)16-10-8-13(2)9-11-16/h3,8-11,14,18H,1,4-7,12H2,2H3 |
InChI Key |
VYJMBJUSAWBXPK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCC(C2)CC=C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCC(C2)CC=C |
Origin of Product |
United States |
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